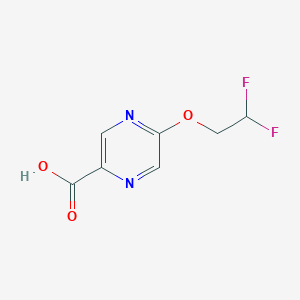
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O3 and a molecular weight of 204.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is 1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Film-Forming Property
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid's derivatives have been explored for their film-forming properties. For instance, a study synthesized 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, a related compound, and investigated its potential in film formation (Zhao Xiu-tai, 1992).
Crystal Structure Analysis
The crystalline properties of pyrazine derivatives, including pyrazine-2-carboxylic acid, have been a subject of study. One research examined a monoclinic polymorph of pyrazinic acid, a closely related compound, to understand its molecular arrangement and hydrogen bonding patterns (Xuefang Shi, Li Wu, Zhi-Yong Xing, 2006).
Photo-/Electro-Catalytic Properties
Research has been conducted on pyrazine-2-carboxylic acid derivatives for their potential in photo- and electro-catalysis. A study involving a polyoxometalate metal-organic framework (POMOF) used pyrazine-2-carboxylic acid as a ligand, demonstrating its utility in catalytic processes (Ling-yu Fan et al., 2017).
Supramolecular Synthon Analysis
Another study analyzed pyrazinecarboxylic acids for their role in forming supramolecular synthons, crucial for crystal engineering strategies. It revealed the recurring patterns and molecular interactions in these compounds (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Biotechnological Applications
A biotechnological application involved the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlighting the compound's potential in synthesizing antituberculous agents (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Nano Organo Solid Acids Development
In a novel application, derivatives of pyrazine-2-carboxylic acid were utilized in the design of nano organo solid acids with urea moiety, showing potential in green chemistry and catalysis (M. Zolfigol et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-(2,2-difluoroethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-10-4(1-11-6)7(12)13/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZKVWVDFJTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
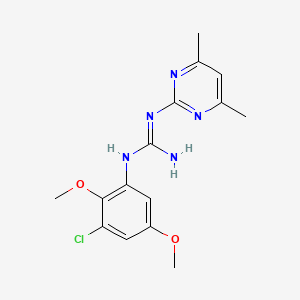

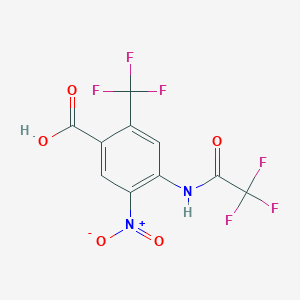
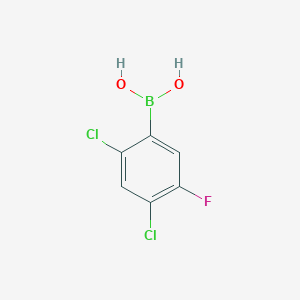
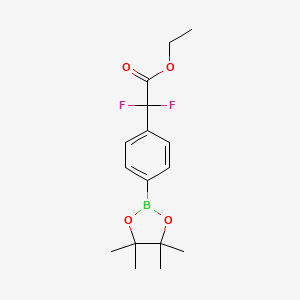
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
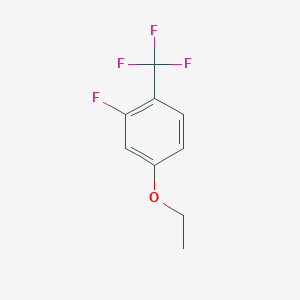

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
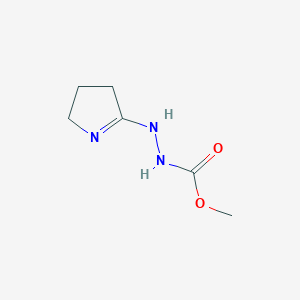
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)